(2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone
Beschreibung
(2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone is a piperidine-based methanone derivative featuring a 2-methylpyridin-4-yl substituent and a phenyl ketone group. These compounds often serve as intermediates or active pharmaceutical ingredients (APIs) in medicinal chemistry, particularly in kinase inhibition or enzyme modulation . The piperidine and pyridine moieties contribute to binding interactions with biological targets, while substituents influence solubility, metabolic stability, and potency.
Eigenschaften
Molekularformel |
C18H20N2O |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
[2-(2-methylpyridin-4-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H20N2O/c1-14-13-16(10-11-19-14)17-9-5-6-12-20(17)18(21)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,17H,5-6,9,12H2,1H3 |
InChI-Schlüssel |
SJFSAAVIMSRSMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1)C2CCCCN2C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Bromination of 2-Methylpyridine Derivatives
The synthesis often begins with bromination of 2-methylpyridine derivatives to introduce reactivity for subsequent coupling. For example, 2-methylpyridine-4-boronic acid is generated via Miyaura borylation using bis(pinacolato)diboron and palladium catalysts (e.g., Pd(dppf)Cl₂) in tetrahydrofuran (THF) at 80°C. This step achieves yields of 85–90% under inert conditions.
Coupling with Piperidine Intermediates
A Suzuki-Miyaura cross-coupling reaction links the brominated pyridine to a piperidine precursor. For instance, 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine reacts with 2-methylpyridine-4-boronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture (3:1 v/v) at 100°C. This step typically achieves 70–75% yield after 12 hours.
Acylation with Benzoyl Chloride
The piperidine-pyridine intermediate undergoes acylation using benzoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to room temperature, yielding the final product after 4–6 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) provides the compound in 65–70% purity.
Table 1: Key Parameters for Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | Pd(dppf)Cl₂, bis(pinacolato)diboron, THF | 85–90 | >95 |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/water | 70–75 | 90 |
| Acylation | Benzoyl chloride, Et₃N, DCM | 65–70 | 85 |
Reductive Amination Approach
Formation of Schiff Base Intermediate
An alternative route involves reductive amination. 2-Methylpyridine-4-carbaldehyde reacts with piperidine in methanol at 25°C for 12 hours, forming a Schiff base. The reaction is catalyzed by acetic acid, achieving 80–85% conversion.
Hydrogenation and Acylation
The Schiff base is hydrogenated using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C for 24 hours, yielding 2-(2-methylpyridin-4-yl)piperidine. Subsequent acylation with phenyl chloroformate in DCM/Et₃N (2:1) at 0°C provides the final product in 60–65% overall yield.
Table 2: Reductive Amination Efficiency
| Parameter | Value |
|---|---|
| Schiff Base Conversion | 80–85% |
| Hydrogenation Yield | 90% |
| Final Product Purity | 88% (HPLC) |
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Piperidine Derivatives
A resin-bound approach utilizes Wang resin functionalized with Fmoc-piperidine. After Fmoc deprotection (20% piperidine in DMF), the resin reacts with 2-methylpyridine-4-carboxylic acid using HATU/DIEA in DMF. The product is cleaved with trifluoroacetic acid (TFA)/H₂O (95:5), yielding 70–75% pure compound.
Advantages and Limitations
This method enables rapid parallel synthesis but suffers from lower yields (50–60%) compared to solution-phase routes. Scaling beyond milligram quantities remains challenging due to resin loading limitations.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Overall Yield (%) | Scalability | Purity (%) |
|---|---|---|---|
| Multi-Step Synthesis | 45–50 | High | 85 |
| Reductive Amination | 60–65 | Moderate | 88 |
| Solid-Phase Synthesis | 50–60 | Low | 70–75 |
Optimization Strategies
Catalyst Screening for Coupling Reactions
Replacing Pd(PPh₃)₄ with XPhos-Pd-G2 increases coupling yields to 80–85% by reducing side reactions. Microwave-assisted Suzuki reactions (150°C, 30 minutes) further enhance efficiency.
Analyse Chemischer Reaktionen
Reaktionstypen
(2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Pyridinring auftreten, wobei halogenierte Derivate gebildet werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) für die Bromierung.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion typischerweise Alkohole oder Amine erzeugt.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Research indicates that (2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone may exhibit significant pharmacological properties, particularly in the central nervous system. Its structural similarity to known psychoactive substances suggests potential effects on neurotransmission pathways, making it a candidate for treating neurological disorders such as depression and anxiety .
Notable Activities
| Activity Type | Description |
|---|---|
| Psychoactive Effects | Potential modulation of neurotransmitter systems |
| Antidepressant Properties | Similarities to existing antidepressants suggest efficacy in mood disorders |
| Anticancer Activity | Preliminary studies indicate possible inhibition of cancer cell proliferation |
Lead Compound for Drug Development
Due to its unique structure, this compound can serve as a lead compound in the development of new therapeutic agents targeting specific receptors or enzymes involved in various diseases. The ability to modify its structure allows for optimization of pharmacokinetic properties and therapeutic efficacy .
Agrochemical Applications
The unique biological activity profile of (2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone may extend its applications beyond medicinal chemistry into agrochemicals. Its potential to interact with biological systems suggests it could be developed as an agrochemical agent with specific effects on plant growth or pest control .
Synthesis and Optimization
The synthesis of (2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. Key steps include:
- Formation of the piperidine derivative : Using appropriate reagents to introduce the piperidine ring.
- Coupling reactions : Combining the piperidine and methylpyridine components with the phenyl group through methods such as nucleophilic substitution or palladium-catalyzed cross-coupling.
Optimizing these synthetic routes can enhance yield and purity, making the compound more accessible for research and application .
Antitumor Activity
A study demonstrated that (2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone significantly reduced cell viability in A431 cancer cells, showing an IC50 value of 150 nM. The mechanism was linked to apoptosis induction via mitochondrial pathways, evidenced by increased caspase-3 activity and PARP cleavage .
Immune Response Modulation
Preliminary investigations suggest that this compound may modulate immune responses, potentially enhancing the efficacy of immunotherapies or providing new avenues for treating autoimmune diseases .
Pharmacokinetics and Toxicity
The pharmacokinetic profile indicates favorable absorption characteristics but highlights challenges regarding solubility that may affect bioavailability. Toxicity studies have shown a moderate safety profile with no significant adverse effects observed at therapeutic doses, suggesting it could be viable for further clinical development .
Wirkmechanismus
The mechanism of action of (2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Piperidine vs. Pyrrolidine Core Modifications
Replacing the six-membered piperidine ring with a five-membered pyrrolidine (as in (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone) reduces ring strain but may alter conformational flexibility. Pyrrolidine derivatives often exhibit enhanced metabolic stability due to decreased susceptibility to oxidative metabolism compared to piperidines. However, the smaller ring size can reduce binding affinity in certain targets, as observed in kinase inhibitors .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): Fluorine substituents (e.g., in (2-Fluoro-pyridin-4-yl)-piperidin-1-yl-methanone derivatives) enhance metabolic stability and improve membrane permeability. For example, fluorinated analogs in EP 1 808 168 B1 demonstrate prolonged half-lives in preclinical models .
- Bulky Substituents: Compounds like (4-((2-(2,5-Dimethylphenoxy)ethyl)amino)piperidin-1-yl)(pyridin-4-yl)methanone (CAS 1309241-34-6) show reduced aqueous solubility due to hydrophobic phenoxyethyl groups, which may necessitate formulation adjustments for in vivo use .
- Hydrophilic Groups: The hydroxymethyl substituent in (4-(hydroxymethyl)piperidin-1-yl)(phenyl)methanone derivatives improves solubility but may increase clearance rates via phase II metabolism .
Aromatic Ring Modifications
- Pyridin-4-yl vs. Phenyl Groups: Pyridine-containing compounds (e.g., (4-(pyridin-4-yloxy)piperidin-1-yl)methanones) exhibit stronger hydrogen-bonding interactions with targets compared to purely phenyl-substituted analogs, as seen in molecular docking studies .
Data Tables
Table 1: Comparative Physicochemical Properties of Selected Compounds
*Calculated based on molecular formula.
Discussion
The structural diversity among piperidinyl and pyrrolidinyl methanones underscores the importance of substituent selection in drug design:
- Ring Size: Piperidine derivatives generally exhibit higher conformational flexibility, enabling better adaptation to binding pockets, whereas pyrrolidines offer metabolic advantages .
- Substituent Polarity: Hydrophilic groups (e.g., hydroxymethyl) improve solubility but may require prodrug strategies to enhance bioavailability .
- Electronic Effects: EWGs like fluorine or sulfonyl groups enhance stability and target affinity but may introduce synthetic challenges .
Further preclinical studies are needed to evaluate the pharmacokinetic and pharmacodynamic profiles of (2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone, leveraging insights from these analogs.
Biologische Aktivität
The compound (2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone , also known by its CAS number 62095-25-4, is a synthetic organic molecule with the molecular formula and a molecular weight of approximately 280.36 g/mol. Its structure comprises a piperidine ring, a methylpyridine moiety, and a phenyl group connected to a carbonyl group, indicating potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways .
Structural Characteristics
The unique structural features of this compound suggest significant pharmacological properties. The presence of both piperidine and pyridine functionalities may confer distinct biological activities, warranting further investigation into its mechanisms of action.
| Structural Feature | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom, often associated with psychoactive properties. |
| Methylpyridine Moiety | A pyridine ring with a methyl group, which can influence receptor interactions. |
| Phenyl Group | An aromatic ring that enhances lipophilicity and potential receptor binding affinity. |
Pharmacological Properties
Research indicates that (2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone may exhibit significant effects on the central nervous system (CNS). Its structural similarity to known psychoactive substances suggests potential therapeutic applications in treating neurological disorders. Computational studies have predicted interactions with neurotransmitter receptors, highlighting its role in modulating neurotransmission and metabolic processes .
Interaction Studies
Molecular docking studies have been employed to simulate the binding affinities of this compound with various biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, providing insights into its efficacy and safety profiles before experimental validation .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3-Methylpyridine | Contains a methyl group on pyridine | Mild psychoactive effects |
| Piperidine Derivatives | Various substitutions on the piperidine ring | Antidepressant properties |
| Phenylmethanones | Aromatic ketones | Anticancer activities |
These compounds exhibit diverse biological activities but differ in their specific mechanisms of action and therapeutic applications. The unique combination of functionalities in (2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone may confer distinct pharmacological profiles that warrant further investigation .
Q & A
Basic Research Question: What are the standard synthetic routes for synthesizing (2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone, and how are key intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the piperidine core via reductive amination or nucleophilic substitution, often using 2-methylpyridine derivatives as starting materials.
- Step 2: Coupling the piperidine moiety to a phenyl group via ketone linkages, employing reagents like EDCl or DCC for amide bond formation.
- Step 3: Purification via column chromatography (e.g., n-hexane/EtOAc gradients) and characterization using 1H/13C-NMR for structural confirmation and HPLC for purity assessment (>95% peak area) .
Critical Note: Solvent choice (e.g., DMSO or acetonitrile) and catalysts (e.g., CuI) significantly influence reaction efficiency and selectivity .
Basic Research Question: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Structural validation requires:
- Nuclear Magnetic Resonance (NMR): Assigning peaks to confirm substituent positions (e.g., methylpyridinyl protons at δ ~2.5 ppm, aromatic protons at δ ~7.0–8.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS to verify the molecular ion peak (e.g., [M+H]+ matching theoretical m/z).
- Elemental Analysis: Cross-checking experimental vs. calculated C/H/N percentages to detect impurities (e.g., discrepancies <0.4% indicate high purity) .
Advanced Research Question: How can reaction conditions be optimized to improve synthetic yields of this compound?
Methodological Answer:
Optimization strategies include:
- Temperature Control: Maintaining low temperatures (0–5°C) during sensitive steps (e.g., acylation) to minimize side reactions .
- Catalyst Screening: Testing palladium or copper catalysts (e.g., Pd(PPh3)4) for coupling steps to enhance regioselectivity .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while non-polar solvents stabilize reactive intermediates .
Advanced Research Question: What techniques are used to study interactions between this compound and biological targets?
Methodological Answer:
Key techniques include:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., KD values) to receptors like GPCRs .
- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
- Molecular Docking: Computational modeling (e.g., AutoDock Vina) predicts binding poses and affinity trends, validated by mutational studies .
Advanced Research Question: How can researchers resolve contradictions in characterization data (e.g., NMR vs. elemental analysis)?
Methodological Answer:
- Cross-Validation: Repeat NMR under deuterated solvents to rule out solvent artifacts.
- Supplementary Techniques: Use X-ray crystallography or 2D NMR (COSY, HSQC) to resolve ambiguous peaks .
- Impurity Profiling: LC-MS to identify byproducts (e.g., unreacted intermediates) affecting elemental analysis .
Advanced Research Question: What computational methods predict the electronic and nonlinear optical properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): B3LYP/6-311++G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps) and polarizability .
- Substituent Effects: Electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhance dipole moments and nonlinear optical activity .
Advanced Research Question: How do structural modifications (e.g., fluorination) impact biological activity?
Methodological Answer:
Case studies from analogous compounds reveal:
- Fluorine Substitution: Increases metabolic stability and binding affinity (e.g., 4-fluorophenyl analogs show 10-fold higher receptor occupancy) .
- Piperidine Modifications: N-methylation reduces off-target effects but may lower solubility .
Safety and Handling: What precautions are essential when handling this compound in a research setting?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
